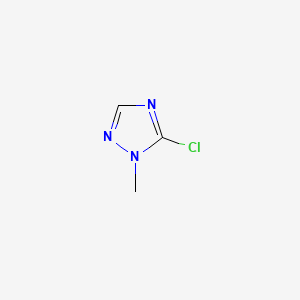

5-Chloro-1-methyl-1H-1,2,4-triazole

Vue d'ensemble

Description

5-Chloro-1-methyl-1H-1,2,4-triazole: is a triazole derivative containing a chlorine atom and a methyl group. This compound is relatively stable and is not sensitive to light or heat. It can participate in various nitrogen heterocyclic reactions and is known for its applications in different fields, including agriculture and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Material: The synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole typically begins with 1,2,4-triaminomethane.

Chlorination: The initial step involves a chlorination reaction where the triaminomethane is treated with a chlorinating agent to introduce the chlorine atom.

Cyclization: The chlorinated intermediate then undergoes a cyclization reaction to form the triazole ring.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 5-position is highly reactive toward nucleophilic substitution, enabling the synthesis of derivatives with varied functional groups:

Reagents and Conditions

-

Amines : Reacts with primary/secondary amines under basic conditions (e.g., K₂CO₃) to form 5-amino derivatives12.

-

Thiols : Thiols displace chlorine in polar aprotic solvents (e.g., DMF) at 60–80°C34.

-

Alcohols/Phenols : Alkoxy/aryloxy substitution occurs in the presence of NaH or NaOH2.

Key Products

| Substituting Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | 5-(Benzylamino)-1-methyl-1H-1,2,4-triazole | 85 | 1 |

| Sodium thiocyanate | 5-Thiocyanato-1-methyl-1H-1,2,4-triazole | 78 | 4 |

| Phenol | 5-Phenoxy-1-methyl-1H-1,2,4-triazole | 72 | 2 |

Oxidation and Reduction

The triazole ring and substituents undergo redox reactions under controlled conditions:

Oxidation

-

Triazole N-Oxides : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the ring nitrogen, forming N-oxide derivatives4.

-

Side-Chain Oxidation : Hydroxymethyl groups (if present) oxidize to carboxylic acids using KMnO₄[^6][^9].

Reduction

-

Chlorine Removal : Catalytic hydrogenation (H₂/Pd-C) reduces the C–Cl bond to C–H[^4]5.

-

Functional Group Reduction : LiAlH₄ reduces ester/carboxyl groups to alcohols2.

Ring Functionalization

The triazole ring participates in cycloaddition and cross-coupling reactions:

Click Chemistry

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The triazole’s nitrogen atoms facilitate regioselective formation of 1,2,3-triazole hybrids31.

Suzuki-Miyaura Coupling

-

Borylation : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 5-position2.

Carboxylation and Esterification

The compound reacts with CO₂ under strong bases to form carboxylic acid derivatives:

Example Reaction

-

Carboxylation :

-

Esterification :

Biological Activity Correlations

Derivatives exhibit notable antimicrobial properties, linked to structural modifications:

| Derivative | Activity (MIC Range) | Target Pathogens | Reference |

|---|---|---|---|

| 5-Fluoro-phenyl hybrid | 0.00097–0.0156 µg/mL | Candida albicans, Aspergillus fumigatus | 3 |

| Clinafloxacin-triazole hybrid | 0.25–32 µg/mL | MRSA, E. coli | 1 |

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

5-Chloro-1-methyl-1H-1,2,4-triazole serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions. The presence of the chlorine atom allows for substitution reactions, enabling the formation of diverse triazole derivatives with tailored properties .

Biological Activities

Antimicrobial Properties:

The compound exhibits significant antimicrobial activity, particularly against fungi. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that derivatives of this compound demonstrate effective inhibition against Candida albicans at low concentrations .

Antifungal Activity:

In comparative studies, triazole derivatives have been shown to outperform traditional antifungal agents like fluconazole. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against various fungal strains .

Anticancer Potential:

Research indicates that triazole derivatives may possess anticancer properties. In screening studies against human cancer cell lines, related compounds exhibited over 60% growth inhibition across multiple cancer types including breast and lung cancers . This suggests potential therapeutic applications in oncology.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents aimed at treating infections and cancer .

Agrochemical Applications

This compound finds utility in the agrochemical industry for the synthesis of fungicides and herbicides. Its effectiveness against plant pathogens positions it as a valuable component in agricultural formulations .

Antifungal Efficacy Comparison

A study comparing various triazole compounds highlighted the antifungal activity of this compound derivatives:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 5-Chloro-1-methyl | 0.0156 μg/mL |

| Fluconazole | 0.125 μg/mL |

| Voriconazole | 0.031 μg/mL |

This table illustrates the superior efficacy of certain derivatives compared to established antifungal treatments .

Anticancer Activity Study

In another relevant study focusing on anticancer effects:

| Cancer Type | % Growth Inhibition |

|---|---|

| Breast Cancer | 65% |

| Lung Cancer | 70% |

| Colon Cancer | 80% |

These findings indicate the promising potential of triazole derivatives in cancer therapy .

Mécanisme D'action

The mechanism by which 5-Chloro-1-methyl-1H-1,2,4-triazole exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in pathogens, leading to cell death. In herbicidal applications, it inhibits key enzymes involved in plant growth, effectively controlling weed proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-1H-1,2,4-triazole: Similar in structure but contains a bromine atom instead of chlorine.

5-Methyl-1H-1,2,4-triazole: Lacks the chlorine atom, affecting its reactivity and applications.

1,2,4-Triazole: The parent compound without any substituents, used as a building block in various chemical syntheses.

Uniqueness: : 5-Chloro-1-methyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and make it suitable for a wide range of applications in different fields .

Activité Biologique

5-Chloro-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Synthesis

This compound has a five-membered ring structure containing nitrogen atoms that contribute to its reactivity and biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. This compound serves as a building block for more complex molecules in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Key Findings:

- Antibacterial Activity : Studies have shown that compounds with the 1,2,4-triazole ring demonstrate broad-spectrum antibacterial activity. For instance, derivatives of triazoles have been reported to inhibit Gram-positive and Gram-negative bacteria effectively with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism often involves inhibition of bacterial DNA gyrase, leading to disruption in DNA replication processes .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antifungal Activity

This compound also shows promising antifungal activity.

Key Findings:

- Fungal Inhibition : The compound has demonstrated effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, with MIC values reported as low as 0.25 µg/mL against resistant strains .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the triazole ring can enhance antifungal activity. For example, halogen substitutions have been linked to increased potency .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 0.25 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

Key Findings:

- Cell Proliferation Inhibition : Studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines such as HeLa and Jurkat cells. The compounds were found to inhibit tubulin polymerization and cause cell cycle arrest .

- Reactive Oxygen Species (ROS) Generation : The mechanism may involve mitochondrial depolarization and increased ROS production leading to cancer cell death .

Case Studies

Recent studies have highlighted the potential of triazole derivatives in treating infections and cancers:

- Antimicrobial Efficacy Study : A study evaluated various triazole derivatives against resistant bacterial strains and found that certain modifications significantly enhanced their antibacterial properties .

- Antifungal Resistance : Research focused on the efficacy of triazoles against fluconazole-resistant Candida albicans, demonstrating that modified triazoles could overcome resistance mechanisms .

- Cancer Cell Line Testing : A series of experiments showed that specific triazole derivatives could reduce viability in lung cancer cell lines by inducing apoptosis .

Propriétés

IUPAC Name |

5-chloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUJAPIAZAJWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205192 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-99-0 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.